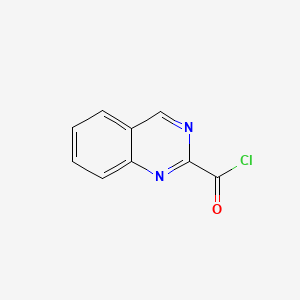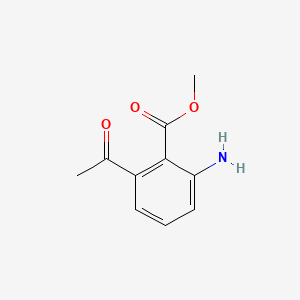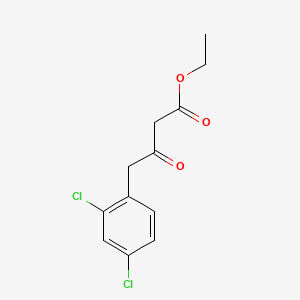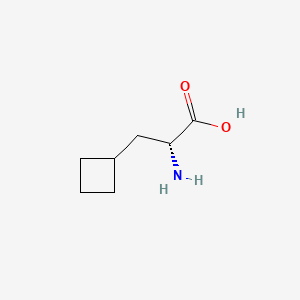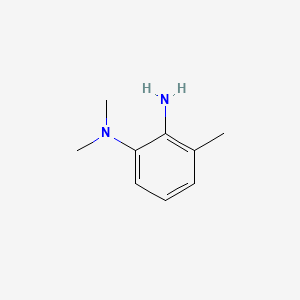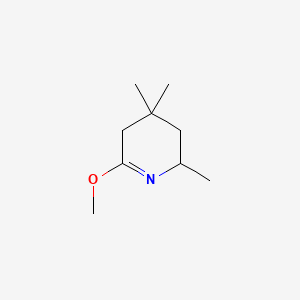
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is an organic compound with the molecular formula C9H17NO It is a derivative of tetrahydropyridine, characterized by the presence of a methoxy group and three methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,4-trimethyl-1-pentene with methanol in the presence of an acid catalyst to form the desired tetrahydropyridine derivative. The reaction conditions often include moderate temperatures and the use of solvents like dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents such as halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: Its derivatives may be studied for their biological activity and potential therapeutic applications.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound used in the food industry.
2,4,4-Trimethyl-2-pentanol: A related alcohol with different functional groups.
2-Methoxy-2,4,4-trimethylpentane: A structural isomer with different properties.
Uniqueness
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
185120-83-6 |
|---|---|
Molecular Formula |
C9H17NO |
Molecular Weight |
155.241 |
IUPAC Name |
6-methoxy-2,4,4-trimethyl-3,5-dihydro-2H-pyridine |
InChI |
InChI=1S/C9H17NO/c1-7-5-9(2,3)6-8(10-7)11-4/h7H,5-6H2,1-4H3 |
InChI Key |
DQIPQACJLMQSGW-UHFFFAOYSA-N |
SMILES |
CC1CC(CC(=N1)OC)(C)C |
Synonyms |
Pyridine, 2,3,4,5-tetrahydro-6-methoxy-2,4,4-trimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


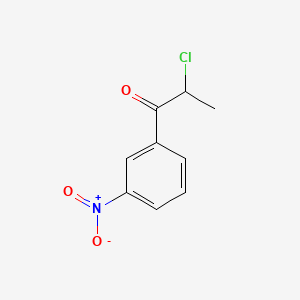


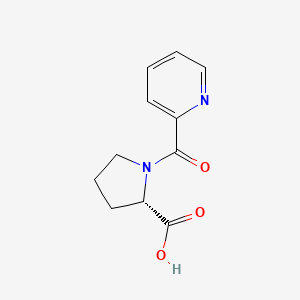

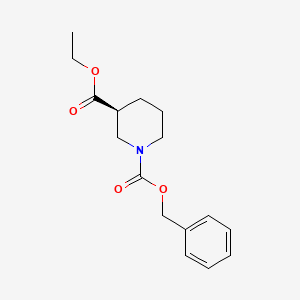
![[2,2'-Bithiophene]-5,5'-diyldiboronic acid](/img/structure/B574362.png)
